methyl3-oxo-3-(oxolan-2-yl)propanoate
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Overview
Description
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is an organic compound with the molecular formula C8H12O4. It is a derivative of propanoic acid and contains an oxolan (tetrahydrofuran) ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-3-(oxolan-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl 3-oxo-3-(oxolan-2-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-oxo-3-(oxolan-2-yl)propanoic acid.
Reduction: 3-hydroxy-3-(oxolan-2-yl)propanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-(oxolan-2-yl)propanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions are crucial in its reactivity and applications in synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(oxolan-3-yl)propanoate: Similar structure but with the oxolan ring at a different position.
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate: Similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Biological Activity
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is a compound of significant interest in biochemical and pharmacological research due to its potential therapeutic properties and unique chemical structure. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.
- Chemical Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- CAS Number : 1361235-92-8
Synthesis Methods
Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized through several methods, primarily involving the esterification of oxolane derivatives with propanoic acid. A common synthetic route includes:
-
Esterification Reaction :
- Reactants: Oxolane-2-carboxylic acid and methanol.
- Catalyst: Acid catalyst (e.g., sulfuric acid).
- Conditions: Reflux to ensure complete esterification.
-
Industrial Production :
- Continuous flow processes are often utilized to enhance yield and purity, with precise control over reaction parameters such as temperature and pressure.
The biological activity of methyl 3-oxo-3-(oxolan-2-yl)propanoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active oxolane derivative that participates in various biochemical reactions. This compound has been shown to modulate enzyme activities and influence metabolic pathways, making it a valuable tool in biochemical research .
Enzyme Interactions
Research indicates that methyl 3-oxo-3-(oxolan-2-yl)propanoate can affect enzyme interactions within metabolic pathways. For instance, studies have demonstrated its potential role in inhibiting specific enzymes involved in disease processes, suggesting its utility in therapeutic applications .
Therapeutic Potential
The compound has been explored for various therapeutic properties, including:
- Antimicrobial Activity : It has shown promise against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro, which could have implications for treating inflammatory diseases.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of methyl 3-oxo-3-(oxolan-2-yl)propanoate against several bacterial strains. It was found to exhibit significant inhibition at concentrations around 50 μM, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, methyl 3-oxo-3-(oxolan-2-yl)propanoate was tested for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated a concentration-dependent inhibition, with up to 50% reduction in activity observed at higher concentrations (≥50 μM) .
Comparative Analysis
To better understand the unique properties of methyl 3-oxo-3-(oxolan-2-yl)propanoate compared to similar compounds, a comparison table is provided below:
Compound Name | Structure | Biological Activity | Applications |
---|---|---|---|
Methyl 3-(oxolan-2-yl)propanoate | Structure | Antimicrobial, anti-inflammatory | Drug development, biochemical research |
Methyl 3-(oxolan-3-yloxy)propanoate | Similar structure | Limited activity reported | Niche applications |
Methyl 3-(thiophen-2-YL)propanoate | Different functional group | Moderate antimicrobial activity | Pharmaceutical research |
Properties
IUPAC Name |
methyl 3-oxo-3-(oxolan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQZUNBMTJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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